![molecular formula C14H32CuN2O8S B13761913 copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate CAS No. 68975-66-6](/img/structure/B13761913.png)
copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate is a complex chemical compound with a molecular formula of C14H32CuN2O8S and a molecular weight of 452.023 g/mol . This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate typically involves the reaction of N,N,N’,N’-tetrakis(2-hydroxypropyl)ethylenediamine with copper sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, ensuring the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of copper and the hydroxyl groups in the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce copper oxides, while reduction reactions may yield copper metal .
Scientific Research Applications
Copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions. In biology, it is studied for its potential antimicrobial and antioxidant properties . In medicine, it is explored for its potential therapeutic applications, including its role in DNA cleavage and protein binding . In industry, it is used in the production of urethane foams and as a complexing agent .
Mechanism of Action
The mechanism of action of copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate involves its interaction with molecular targets such as DNA and proteins. The compound can induce oxidative DNA cleavage through the production of reactive oxygen species (ROS) via a Fenton-type mechanism . Additionally, it can bind to proteins, altering their structure and function .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other copper complexes with poly-hydroxyl groups, such as copper phthalocyanine complexes and copper Schiff base complexes .
Uniqueness: What sets copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate apart is its unique combination of hydroxyl groups and copper, which confer distinct chemical and biological properties. This compound’s ability to act as a catalyst, its antimicrobial and antioxidant activities, and its potential therapeutic applications make it a valuable compound in various fields .
Properties
CAS No. |
68975-66-6 |
|---|---|
Molecular Formula |
C14H32CuN2O8S |
Molecular Weight |
452.0 g/mol |
IUPAC Name |
copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate |
InChI |
InChI=1S/C14H32N2O4.Cu.H2O4S/c1-11(17)7-15(8-12(2)18)5-6-16(9-13(3)19)10-14(4)20;;1-5(2,3)4/h11-14,17-20H,5-10H2,1-4H3;;(H2,1,2,3,4)/q;+2;/p-2 |
InChI Key |
CNZJCZOTBUNOMM-UHFFFAOYSA-L |
Canonical SMILES |
CC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)O.[O-]S(=O)(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


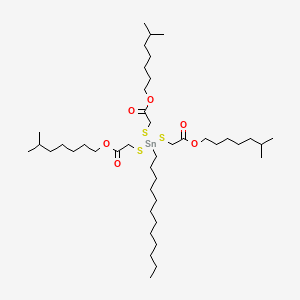
![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)
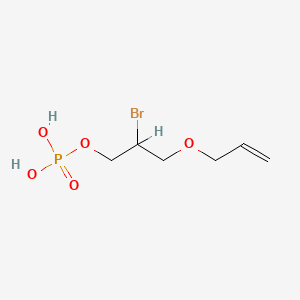
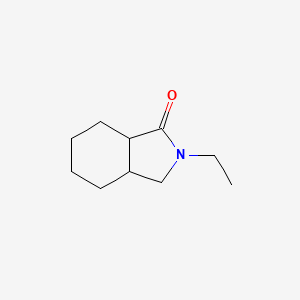

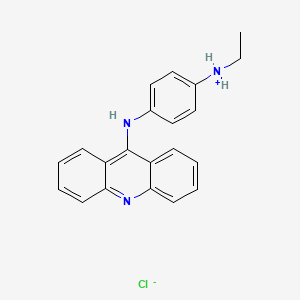
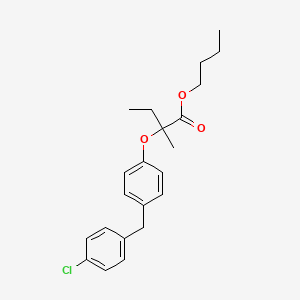
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)
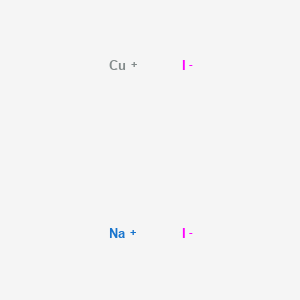
![1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4'-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt](/img/structure/B13761880.png)
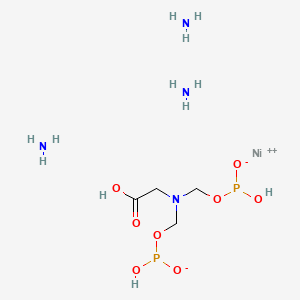
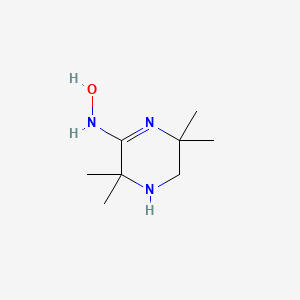
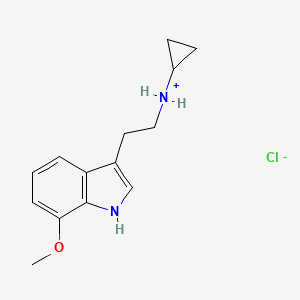
![2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid (1/1)](/img/structure/B13761891.png)
